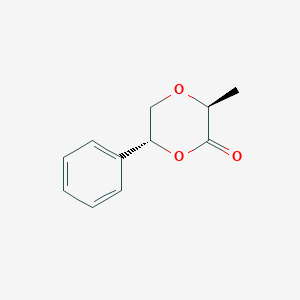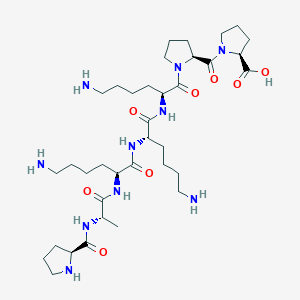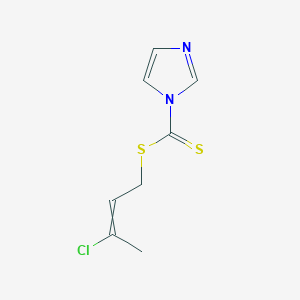![molecular formula C15H14N2O4 B12538531 2-Ethoxy-6-[(4-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one CAS No. 870003-42-2](/img/structure/B12538531.png)
2-Ethoxy-6-[(4-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethoxy-6-[(4-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one is a chemical compound known for its unique structure and properties It is characterized by the presence of an ethoxy group, a nitroanilino group, and a cyclohexa-2,4-dien-1-one core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-6-[(4-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one typically involves the condensation of 2-ethoxycyclohexa-2,4-dien-1-one with 4-nitroaniline under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as piperidine in toluene, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques to ensure the compound meets the required specifications for various applications.
化学反应分析
Types of Reactions
2-Ethoxy-6-[(4-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield quinone derivatives, while reduction can produce amino-substituted compounds. Substitution reactions can lead to a variety of functionalized derivatives, expanding the compound’s utility in different applications.
科学研究应用
2-Ethoxy-6-[(4-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug development.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 2-Ethoxy-6-[(4-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to interact with enzymes or receptors, leading to inhibition or activation of certain biochemical processes. The exact mechanism can vary depending on the specific application and the derivative used .
相似化合物的比较
Similar Compounds
Similar compounds include:
- 2,6-di-tert-butyl-4-(4-methoxybenzylidene)cyclohexa-2,5-dien-1-one
- 4-bromo-2-iodo-6-[(4-methoxyanilino)methylidene]cyclohexa-2,4-dien-1-one
- 4-bromo-2-iodo-6-[(4-iodoanilino)methylidene]cyclohexa-2,4-dien-1-one
Uniqueness
What sets 2-Ethoxy-6-[(4-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one apart from these similar compounds is its specific combination of functional groups, which imparts unique reactivity and potential applications. The presence of the ethoxy and nitroanilino groups, in particular, contributes to its distinct chemical behavior and versatility in various research and industrial contexts.
属性
CAS 编号 |
870003-42-2 |
|---|---|
分子式 |
C15H14N2O4 |
分子量 |
286.28 g/mol |
IUPAC 名称 |
2-ethoxy-6-[(4-nitrophenyl)iminomethyl]phenol |
InChI |
InChI=1S/C15H14N2O4/c1-2-21-14-5-3-4-11(15(14)18)10-16-12-6-8-13(9-7-12)17(19)20/h3-10,18H,2H2,1H3 |
InChI 键 |
PPUBSXFWHCMVPM-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=CC(=C1O)C=NC2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1'-[1,3-Phenylenedi(propane-2,2-diyl)]bis{4-[(prop-2-en-1-yl)oxy]benzene}](/img/structure/B12538448.png)
![4-{[tert-Butyl(dimethyl)silyl]oxy}-3-phenylbut-2-en-1-ol](/img/structure/B12538452.png)
![6-[1-(Tributylstannyl)ethenyl]dec-3-en-5-one](/img/structure/B12538456.png)
![Methanone, 2-naphthalenyl(3-phenylnaphtho[1,2-b]furan-2-yl)-](/img/structure/B12538461.png)

![(E,E)-N,N'-[Ethane-1,2-diylbis(oxyethane-2,1-diyl)]bis[1-(furan-2-yl)methanimine]](/img/structure/B12538476.png)
![10-Ethylidene-3,3-dimethyl-2,4-dioxaspiro[5.5]undecan-8-ol](/img/structure/B12538481.png)
![1,3-Benzodioxole, 5-[[(1,1-dimethylethyl)sulfinyl]methyl]-](/img/structure/B12538489.png)

![Benzoic acid, 3-[[[[(4-bromophenyl)methyl]amino]carbonyl]amino]-](/img/structure/B12538504.png)
![2-{[2-Hydroxy-3-(phenylsulfanyl)propyl]sulfanyl}benzoic acid](/img/structure/B12538508.png)



